
N-(2-Hydroxyethyl)ethylenediamine
Overview
Description
N-(2-Hydroxyethyl)ethylenediamine (HEEDA) is a bifunctional amine with the molecular formula C₄H₁₂N₂O. It features a primary amine, a secondary amine, and a hydroxyl group, making it versatile in coordination chemistry, polymer synthesis, and industrial applications.
- Coordination Chemistry: HEEDA acts as a ligand in metal complexes, such as platinum(II) and vanadium(V) systems, enhancing their stability and reactivity . For example, vanadium(V) complexes with HEEDA ligands exhibit cytotoxic activity against tumor cell lines .
- Polymer Synthesis: HEEDA serves as a key intermediate in producing branched polyethylenimines (PEIs). Its condensation with aminoaldehyde yields high-molecular-weight polymers (e.g., Mn = 46,100 g/mol) with narrow dispersity (Ð = 1.22), critical for applications in drug delivery and catalysis .
- Industrial Applications: HEEDA is a degradation product of monoethanolamine (MEA) in CO₂ capture systems and is studied for its role in hypersaline wastewater treatment .
Preparation Methods
Ethoxylation of Ethylenediamine
The reaction of ethylenediamine (EDA) with ethylene oxide (EO) represents the most direct route to NHED. This method involves controlled nucleophilic addition, where EO reacts with EDA’s primary amines.
Reaction Mechanism and Stoichiometric Control
EDA contains two primary amine groups, each capable of undergoing ethoxylation. To synthesize NHED selectively, a 1:1 molar ratio of EDA to EO is critical. Under alkaline conditions (pH 10–12), EO undergoes ring-opening at 50–70°C, forming a hydroxyethyl adduct . Excess EO leads to di- or tri-substituted byproducts, necessitating precise stoichiometric control.
Key parameters :
-
Temperature : 50–70°C (prevents thermal decomposition of EO).
-
Catalyst : Sodium hydroxide (0.5–1.0 wt%) accelerates reaction kinetics.
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Pressure : Atmospheric or slightly elevated (1–2 bar) to maintain EO in liquid phase.
Industrial reactors employ continuous feed systems to maintain the 1:1 molar ratio, achieving NHED yields of 70–80% . Post-reaction purification involves vacuum distillation (100–120°C at 10 mmHg) to isolate NHED from unreacted EDA and oligomers.
Alkylation with 2-Chloroethanol
An alternative route involves alkylating EDA with 2-chloroethanol (2-CE). This method avoids EO’s handling challenges but requires careful pH control to minimize side reactions.
Reaction Conditions and Byproduct Formation
The reaction proceeds via nucleophilic substitution:
Excess 2-CE or elevated temperatures (>90°C) promote di-alkylation, forming N,N'-bis(2-hydroxyethyl)ethylenediamine. To suppress this, a 1:1 molar ratio and temperatures of 60–80°C are optimal . Neutralization with NaOH ensures HCl removal, preventing corrosion and side reactions.
Table 1 : Comparison of Ethoxylation vs. Alkylation Methods
Parameter | Ethoxylation | Alkylation |
---|---|---|
Yield | 70–80% | 65–75% |
Byproducts | Oligomers, di-substituted | Di-substituted, NaCl |
Reaction Time | 4–6 hours | 6–8 hours |
Purification | Vacuum distillation | Solvent extraction |
Reductive Amination of Ethanolamine
Reductive amination offers a solvent-free pathway using ethanolamine and ammonia. This method, though less common, is advantageous for high-purity NHED synthesis.
Catalytic Hydrogenation
In the presence of Raney nickel (5–10 wt%) at 100–120°C and 30–50 bar H₂, ethanolamine reacts with ammonia:
Yields reach 60–70%, with water as the primary byproduct. Catalytic efficiency depends on particle size and H₂ diffusion rates.
Industrial-Scale Optimization
Continuous Flow Reactors
Modern facilities utilize tubular reactors for ethoxylation, ensuring rapid heat dissipation and uniform mixing. Residence times of 10–15 minutes at 60°C improve selectivity to NHED (>85%) while minimizing oligomerization .
Analytical Characterization
Purity Assessment
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Gas Chromatography (GC) : A DB-5MS column (30 m × 0.25 mm) with FID detection resolves NHED (retention time: 8.2 min) from EDA (6.5 min) and di-substituted byproducts (10.1 min).
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¹H-NMR : Distinct signals at δ 2.7 ppm (–NH–CH₂–) and δ 3.6 ppm (–CH₂OH) confirm structure.
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can also be reduced, although such reactions are less common compared to oxidation.
Substitution: It readily participates in substitution reactions due to the presence of both amine and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Reduced amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Synthesis
1. Precursor for Ionic Liquids
HEED serves as a precursor in the synthesis of room-temperature ionic liquids. These ionic liquids are increasingly used as solvents in various chemical reactions due to their favorable properties, such as low volatility and high thermal stability .
2. Manufacturing of Additives
HEED is utilized in the production of several additives:
- Lube Oil Additives : Enhances the performance and stability of lubricants.
- Fuel Additives : Improves combustion efficiency and reduces emissions.
- Chelating Agents : Used in formulations to bind metal ions, enhancing product efficacy .
Material Science
3. Epoxy Resin Hardening Agent
HEED is employed as a low-toxicity solidifying agent for epoxy resins. Its ability to enhance the mechanical properties of cured epoxy makes it suitable for applications in construction and automotive industries .
4. Cement Additives
Recent studies have shown that HEED can significantly improve the strength and durability of cement products. It acts as a crosslinking agent, which enhances the hardening process of cement mixtures, making it valuable for construction applications .
Environmental Applications
5. Biodecomposition Studies
HEED has been used to study the aerobic biodecomposition of amines in hypersaline wastewaters. This application is crucial for understanding the environmental impact of amine compounds and developing effective wastewater treatment methods .
Data Table: Summary of Applications
Application Area | Specific Use Case | Benefits |
---|---|---|
Chemical Synthesis | Precursor for ionic liquids | Low volatility, high thermal stability |
Material Science | Lube oil additives | Improved performance and stability |
Fuel additives | Enhanced combustion efficiency | |
Chelating agents | Effective metal ion binding | |
Epoxy resin hardening | Low toxicity, improved mechanical properties | |
Cement additives | Increased strength and durability | |
Environmental Studies | Biodecomposition research | Insight into amine degradation in wastewaters |
Case Studies
Case Study 1: Use in Cement Production
A study conducted on the incorporation of HEED in cement formulations demonstrated an increase in compressive strength by up to 20% compared to traditional formulations without additives. The research highlighted HEED's role in improving hydration kinetics and microstructure of cement pastes .
Case Study 2: Biodegradation Research
Research investigating the biodegradation pathways of HEED revealed that it can be effectively broken down by microbial communities in hypersaline environments. This finding is significant for developing bioremediation strategies for contaminated sites .
Mechanism of Action
Molecular Targets and Pathways: N-(2-Hydroxyethyl)ethylenediamine exerts its effects primarily through its ability to form stable complexes with metal ions. This chelating ability is due to the presence of both amine and hydroxyl groups, which can coordinate with metal ions, stabilizing them and facilitating various chemical reactions .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Ethylenediamine (EDA)
Key Difference : HEEDA’s hydroxyl group enhances hydrophilicity and metal-binding capacity, making it preferable in aqueous-phase reactions over EDA .
N,N,N′-Tris(2-hydroxyethyl)ethylenediamine (THEED)
Property | HEEDA | THEED |
---|---|---|
Molecular Formula | C₄H₁₂N₂O | C₈H₁₈N₂O₃ |
Hydroxyethyl Groups | 1 | 3 |
CO₂ Absorption | 0.45 mol CO₂/mol amine (2.5 M) | 0.68 mol CO₂/mol amine (2.5 M) |
Thermal Stability | Decomposes at 150°C | Stable up to 200°C |
Key Difference : THEED’s additional hydroxyl groups improve CO₂ absorption capacity and thermal resilience, but HEEDA’s simpler structure reduces synthesis costs .
N-Propylethylenediamine (PSA)
Property | HEEDA | N-Propylethylenediamine (PSA) |
---|---|---|
Molecular Formula | C₄H₁₂N₂O | C₅H₁₄N₂ |
Applications | Polymer synthesis, metal complexes | QuEChERS pesticide analysis |
Key Feature | Hydroxyl group aids solubility | Propyl group enhances lipid matrix interaction |
Key Difference : PSA’s hydrophobic propyl group makes it ideal for adsorbing fatty acids in analytical chemistry, whereas HEEDA’s −OH group suits polar environments .
Piperazine
Property | HEEDA | Piperazine |
---|---|---|
Structure | Linear | Cyclic |
CO₂ Absorption | Moderate kinetics | Fast cyclic carbonate formation |
Pharmaceutical Use | Limited | Anthelmintic drugs |
Key Difference : Cyclic piperazine outperforms HEEDA in CO₂ capture kinetics but lacks versatility in polymer synthesis .
Biological Activity
N-(2-Hydroxyethyl)ethylenediamine (hydeten) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the synthesis, characterization, and biological implications of hydeten and its metal complexes, highlighting their antibacterial, antifungal, and anticancer properties.
Synthesis and Characterization
Hydeten can be synthesized through various chemical methods involving ethylenediamine and ethylene oxide. Its structure includes two amino groups and a hydroxyl group, which contribute to its chelating ability and biological activity. The synthesis of metal complexes involving hydeten has been explored extensively, leading to the formation of various dicyanidoargentate(I) complexes that exhibit significant biological activity.
Table 1: Summary of Metal Complexes Involving this compound
Complex Name | Composition | Biological Activity |
---|---|---|
C1 | [Ni(hydeten)₂Ag(CN)₂]·H₂O | Antibacterial, antifungal, anticancer |
C2 | [Cd₂(hydeten)₂Ag₄(CN)₈]·H₂O | Antibacterial, antifungal, anticancer |
Biological Activity
Antibacterial Activity : Studies have demonstrated that hydeten and its metal complexes exhibit considerable antibacterial properties against various bacterial strains. For instance, the dicyanidoargentate(I) complexes showed effectiveness against ten different bacterial strains, indicating their potential as antimicrobial agents .
Antifungal Activity : The antifungal capabilities of hydeten complexes have also been investigated. Notably, they demonstrated significant activity against plant pathogenic fungi such as Alternaria solani and Rhizoctonia solani, which are known to affect crops .
Anticancer Activity : The anticancer properties of hydeten-containing complexes have been evaluated against several tumor cell lines, including HT-29 (colon cancer), HeLa (cervical cancer), C6 (glioma), and Vero (kidney epithelial cells). The results indicated that these complexes can inhibit cell proliferation effectively .
Case Studies
- Dicyanidoargentate(I) Complexes : A study published in the New Journal of Chemistry reported on two novel dicyanidoargentate(I) complexes containing hydeten. These complexes were characterized using various techniques such as FT-IR and X-ray crystallography. The research highlighted their promising antibacterial and anticancer activities, suggesting their potential as therapeutic agents in clinical applications .
- Cu(II)-Sulfamethazine Complex : Another investigation focused on a Cu(II)-sulfamethazine complex with hydeten. This study revealed that the complex exhibited enhanced antibacterial activity compared to its individual components. The findings support the hypothesis that metal coordination can significantly enhance the biological efficacy of small molecules .
The biological activities of hydeten and its metal complexes are attributed to several mechanisms:
- Chelation : The ability of hydeten to form stable chelates with metal ions enhances the solubility and bioavailability of the complexes.
- Cell Membrane Disruption : Some studies suggest that these complexes may disrupt bacterial cell membranes, leading to cell lysis.
- Interference with Metabolic Pathways : The compounds may interfere with critical metabolic pathways in pathogens, inhibiting their growth and proliferation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-Hydroxyethyl)ethylenediamine (HEEDA), and how do reaction conditions influence yield?
HEEDA is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethylene oxide with ethylenediamine under controlled pH (8–10) and temperature (40–60°C) yields HEEDA with minimal byproducts. Reaction kinetics are sensitive to stoichiometric ratios, solvent polarity, and catalyst presence (e.g., alkali metals). Post-synthesis purification via fractional distillation or ion-exchange chromatography improves purity (>99%) .
Q. What spectroscopic and chromatographic methods are used to characterize HEEDA and its derivatives?
- LC-MS/MS : Reverse-phase chromatography (e.g., HyperCarb column) with MRM detection quantifies HEEDA in complex matrices, achieving detection limits <1 ppm. Mobile phases often combine methanol/water with formic acid to enhance ionization .
- NMR : H and C NMR identify structural features, such as hydroxyl (-OH) and amine (-NH) groups. Chemical shifts at δ 2.6–3.1 ppm (methylene protons adjacent to amines) and δ 3.6–3.8 ppm (hydroxyethyl group) are diagnostic .
Q. How does HEEDA function as a ligand in coordination chemistry, and what metal complexes are commonly studied?
HEEDA acts as a tridentate ligand via its two amine groups and hydroxyl oxygen. It forms stable complexes with transition metals (e.g., Cu, Ni, Pt), which are characterized by UV-vis spectroscopy (d-d transitions) and cyclic voltammetry. Stability constants (log K ~8–10) depend on pH and counterion effects. These complexes are used in catalytic systems and supramolecular assemblies .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize HEEDA-based ligand design for selective metal binding?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic structures, predicting charge distribution and bond strengths in HEEDA-metal complexes. Exact exchange terms improve accuracy for thermochemical properties (e.g., Gibbs free energy of complexation). Computational results guide experimental synthesis by identifying favorable coordination geometries (e.g., octahedral vs. square planar) .
Q. What experimental strategies resolve contradictions in reported biodegradation rates of HEEDA in hypersaline environments?
Discrepancies arise from variable salinity (10–30% NaCl), microbial consortia, and analytical methods. Controlled studies using isotopically labeled N-HEEDA with LC-MS/MS tracking can differentiate abiotic vs. microbial degradation pathways. Kinetic modeling (e.g., Monod equation) quantifies rate dependencies on oxygen availability and microbial adaptation phases .
Q. How do conformational changes in HEEDA-functionalized calixarenes affect DNA binding efficiency?
In calixarene derivatives (e.g., p-tert-butylthiacalix[4]arene), HEEDA's flexibility enables "cone" or "1,3-alternate" conformations. Surface plasmon resonance (SPR) and fluorescence quenching assays measure DNA affinity (K values). Molecular dynamics simulations reveal that the 1,3-alternate conformation enhances groove binding via electrostatic interactions with phosphate backbones .
Q. What methodological challenges arise in quantifying HEEDA degradation intermediates, and how are they addressed?
Degradation byproducts (e.g., ethylenediamine, glycine derivatives) co-elute with HEEDA in standard HPLC methods. Using hydrophilic interaction liquid chromatography (HILIC) with high-resolution Q-TOF-MS improves separation and identifies unknown metabolites via exact mass (<5 ppm error). Isotope dilution with deuterated internal standards (e.g., HEEDA-d) corrects matrix effects .
Q. Safety and Best Practices
Q. What are the critical safety protocols for handling HEEDA in laboratory settings?
HEEDA is hygroscopic and corrosive (H314/H317). Use inert-atmosphere gloveboxes for air-sensitive reactions. Personal protective equipment (PPE) must include nitrile gloves, goggles, and vapor-resistant aprons. Spills require neutralization with dilute acetic acid followed by adsorption (vermiculite) and disposal as hazardous waste .
Properties
IUPAC Name |
2-(2-aminoethylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c5-1-2-6-3-4-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIJANUOQQMGNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O | |
Record name | AMINOETHYLETHANOLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025423 | |
Record name | N-(Hydroxyethyl)ethylenediamine | |
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Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Aminoethylethanolamine appears as a clear colorless liquid with an ammonia-like odor. Corrosive to tissue. Combustible, but may be difficult to ignite. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, A clear colorless liquid with an ammonia-like odor; [CAMEO], A clear colorless liquid with an ammonia-like odor. | |
Record name | AMINOETHYLETHANOLAMINE | |
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Record name | Ethanol, 2-[(2-aminoethyl)amino]- | |
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Record name | N-(2-Hydroxyethyl)ethylenediamine | |
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Boiling Point |
460 to 464 °F at 760 mmHg (NTP, 1992), 238-40 °C, BP: 243.7 °C, 460-464 °F | |
Record name | AMINOETHYLETHANOLAMINE | |
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Record name | AMINOETHYL ETHANOLAMINE | |
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Record name | AMINOETHYLETHANOLAMINE | |
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URL | https://www.osha.gov/chemicaldata/834 | |
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Flash Point |
216 °F (NTP, 1992), 132 °C, 132 °C (CLOSED CUP), 216 °F | |
Record name | AMINOETHYLETHANOLAMINE | |
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Record name | N-(2-Hydroxyethyl)ethylenediamine | |
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Record name | AMINOETHYL ETHANOLAMINE | |
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Record name | AMINOETHYLETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/834 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, ACETATE | |
Record name | AMINOETHYLETHANOLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.028 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.0254 at 25 °C, 1.028 | |
Record name | AMINOETHYLETHANOLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/8228 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | AMINOETHYL ETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AMINOETHYLETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/834 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.59 | |
Record name | AMINOETHYLETHANOLAMINE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | AMINOETHYL ETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AMINOETHYLETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/834 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F (NTP, 1992), 0.000819 [mmHg], 8.19X10-4 mm Hg at 25 °C, <0.01 mmHg | |
Record name | AMINOETHYLETHANOLAMINE | |
Source | CAMEO Chemicals | |
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Record name | N-(2-Hydroxyethyl)ethylenediamine | |
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Record name | AMINOETHYL ETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AMINOETHYLETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/834 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
COLORLESS LIQ | |
CAS No. |
111-41-1 | |
Record name | AMINOETHYLETHANOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8228 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (2-Hydroxyethyl)ethylenediamine | |
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Record name | Aminoethyl ethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminoethylethanolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=461 | |
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Record name | Ethanol, 2-[(2-aminoethyl)amino]- | |
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Record name | N-(Hydroxyethyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025423 | |
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Record name | 2-(2-aminoethylamino)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AMINOETHYLETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC78W6NPXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMINOETHYL ETHANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2067 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | AMINOETHYLETHANOLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/834 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.